![molecular formula C20H21N3O4 B2665102 [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 926130-03-2](/img/structure/B2665102.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, specifically in targeting cancers that have mutations in the p53 pathway.
Wirkmechanismus
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can disrupt the production of ribosomes, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of rRNA synthesis, the induction of DNA damage, and the activation of the p53 pathway. These effects can lead to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is its specificity for targeting cancer cells with mutations in the p53 pathway. This makes it a promising candidate for the development of targeted cancer therapies. However, [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has also been shown to have some limitations, including its potential toxicity and the development of resistance in cancer cells over time.
Zukünftige Richtungen
There are several future directions for research on [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, including the development of combination therapies with other anticancer agents, the identification of biomarkers that can predict response to [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, and the optimization of dosing regimens to minimize toxicity and maximize efficacy. Additionally, further studies are needed to better understand the mechanisms of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate and its potential applications in the treatment of various types of cancer.
Synthesemethoden
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate was first synthesized by scientists at the University of Queensland in Australia. The synthesis method involves several steps, including the reaction of 4-cyanobenzoic acid with 1,2-diaminocyclohexane to form a cyclic urea intermediate. This intermediate is then reacted with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid to form [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has been the subject of numerous scientific studies, particularly in the field of cancer research. One study published in the journal Nature Communications found that [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate was effective in inhibiting the growth of cancer cells with mutations in the p53 pathway. Another study published in the journal Cancer Research found that [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate was effective in inhibiting the growth of triple-negative breast cancer cells.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-17(18(23-27-14)15-8-4-2-5-9-15)19(25)26-12-16(24)22-20(13-21)10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGDQYZCYUANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)

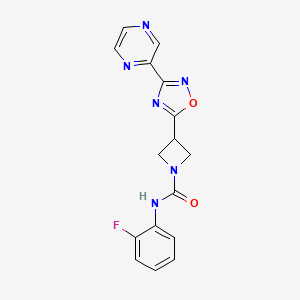
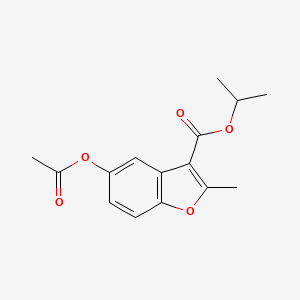
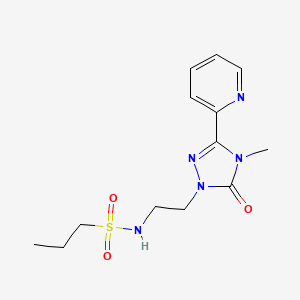


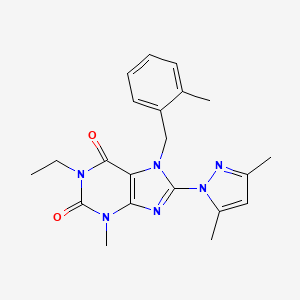

![5-[(2-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2665034.png)
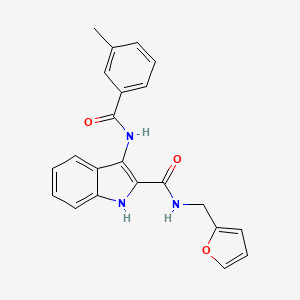
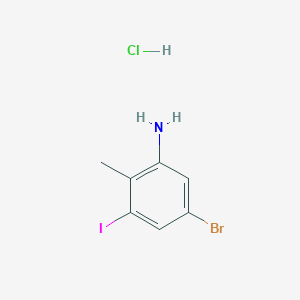
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2665038.png)
